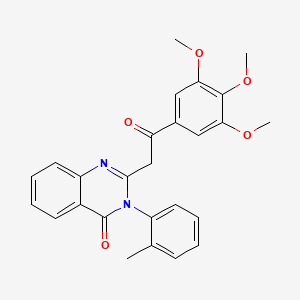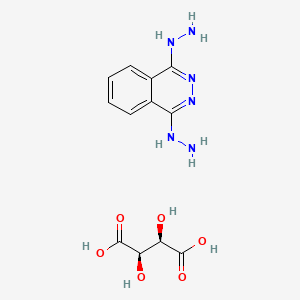
Dihydralazine tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydralazine tartrate is a chemical compound used primarily as an antihypertensive agent. It is a derivative of hydralazine and belongs to the hydrazinophthalazine chemical class. This compound functions by combating the effects of adrenaline and expanding blood vessels, thereby enabling smoother blood flow and reducing blood pressure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dihydralazine tartrate involves the reaction of hydralazine with tartaric acid. The process typically requires controlled temperature conditions to ensure the purity and stability of the final product. For instance, during the salifying process, the temperature is strictly controlled between 60-100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. The production process is designed to be efficient and cost-effective while maintaining high standards of safety and environmental compliance .
Análisis De Reacciones Químicas
Types of Reactions
Dihydralazine tartrate undergoes several types of chemical reactions, including:
Oxidation: Dihydralazine can be oxidized under certain conditions, leading to the formation of various degradation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Dihydralazine can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride can be used, often under mild conditions.
Substitution: Strong nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives and phthalazine compounds. These products can be characterized using techniques such as HPLC-UV, LC-DAD, and LC-MS .
Aplicaciones Científicas De Investigación
Dihydralazine tartrate has several scientific research applications, including:
Mecanismo De Acción
Dihydralazine tartrate exerts its effects by inhibiting the action of adrenaline and expanding blood vessels. This leads to a reduction in blood pressure and improved blood flow. The compound targets arterial vessels, reducing their resistance and facilitating smoother blood flow. The exact molecular pathways involved include the inhibition of adenylyl cyclase and reduction of cyclic AMP levels .
Comparación Con Compuestos Similares
Similar Compounds
Hydralazine: Shares a similar mechanism of action and is also used as an antihypertensive agent.
Isosorbide dinitrate: Often used in combination with hydralazine for the treatment of heart failure.
Reserpine: Another antihypertensive agent with a different mechanism of action
Uniqueness
Dihydralazine tartrate is unique in its specific action on arterial vessels, making it particularly effective in reducing arterial resistance. Its combination with other drugs, such as hydrochlorothiazide, enhances its therapeutic efficacy and broadens its application in treating various types of hypertension .
Propiedades
Número CAS |
85851-61-2 |
|---|---|
Fórmula molecular |
C12H16N6O6 |
Peso molecular |
340.29 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;(4-hydrazinylphthalazin-1-yl)hydrazine |
InChI |
InChI=1S/C8H10N6.C4H6O6/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7;5-1(3(7)8)2(6)4(9)10/h1-4H,9-10H2,(H,11,13)(H,12,14);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Clave InChI |
HLSKIRWZKAEOEB-LREBCSMRSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=NN=C2NN)NN.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=NN=C2NN)NN.C(C(C(=O)O)O)(C(=O)O)O |
Números CAS relacionados |
84912-25-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


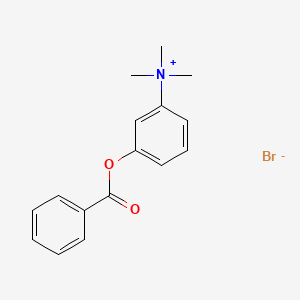
![tert-butyl N-[(2S)-1-amino-3-[(4-methoxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]carbamate](/img/structure/B13772604.png)
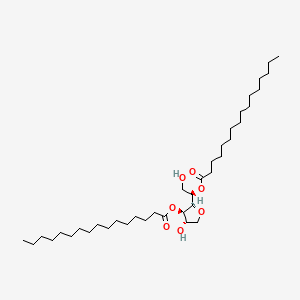
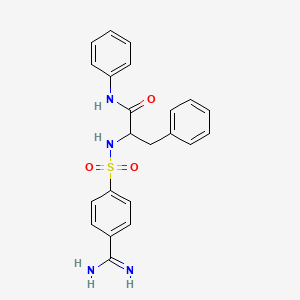

![1-[6-(4-tert-butylphenyl)pyridin-2-yl]-3-ethyl-N,N-dimethylpentan-1-amine](/img/structure/B13772634.png)
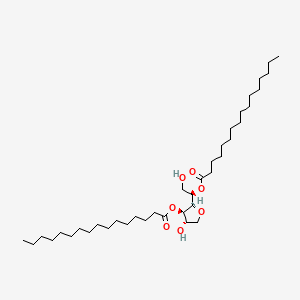
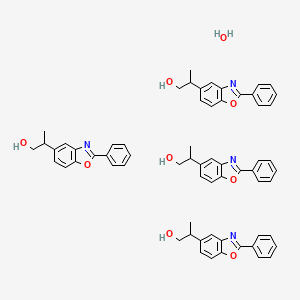
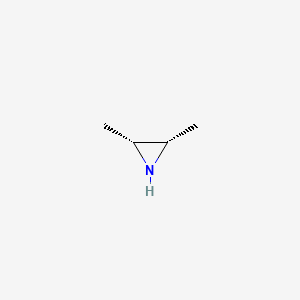
![Ethanaminium, 2-cyano-N-ethyl-N,N-bis[2-[(1-oxodocosyl)amino]ethyl]-, ethyl sulfate](/img/structure/B13772656.png)

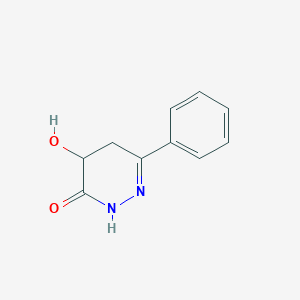
![1-{2,5-Bis[2-hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one--hydrogen chloride (1/2)](/img/structure/B13772668.png)
